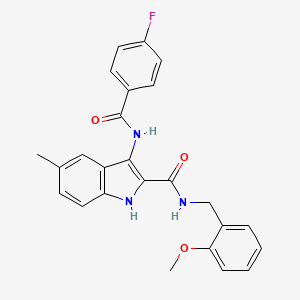

1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

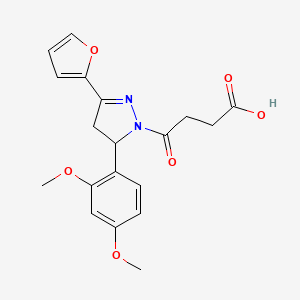

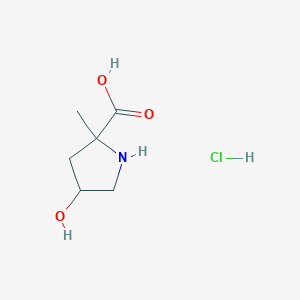

“1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one” is a compound that contains an isoquinoline and imidazolidinone moiety . Isoquinolines are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . Imidazolidinones are a class of five-membered heterocyclic compounds containing two nitrogen atoms .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, a key component of the compound, has been extensively studied. One efficient route involves the preparation and activation of isoquinolin-1(2H)-ones . Another method promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation . A diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones has also been described .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an isoquinoline and an imidazolidinone moiety . The isoquinoline moiety would be in a 3,4-dihydro form .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include the Bischler-Napieralski reaction and Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Stereoselectivity

Imidazolidin-4-ones, including compounds similar to 1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one, are pivotal in chemical synthesis, serving as proline surrogates or protecting agents against hydrolysis catalyzed by aminopeptidase and endopeptidase. Their formation from alpha-aminoamide derivatives of drugs like primaquine and substituted benzaldehydes has shown unexpected stereoselectivity, highlighting the role of intramolecular hydrogen bonds in these reactions. This discovery offers insights into designing more effective bioactive oligopeptides with enhanced stability and targeted functions (Ferraz et al., 2007).

Potential for Antimalarial Activity

Research has also explored imidazolidin-4-one derivatives of primaquine, focusing on their potential as antimalarial agents. These compounds demonstrate the ability to inhibit the development of the Plasmodium berghei sporogonic cycle, affecting the formation of oocysts in mosquito midguts. Their stability in human plasma and neutral pH buffers suggests these derivatives act effectively on their own, marking a significant advancement in antimalarial drug development and understanding the structure-activity relationships of 8-aminoquinolines (Araújo et al., 2005).

Advancements in Drug Discovery

The discovery and optimization of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase represent another application of related compounds in scientific research. Initial findings identified these compounds as competitive inhibitors of adenosine 5'-triphosphate for lck, a crucial enzyme in T-cell activation. Structural modifications led to significant improvements in inhibitory potency, providing a framework for designing new drug candidates targeting various kinases and signaling pathways (Snow et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLACZBOVJHDRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)

![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2693881.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)